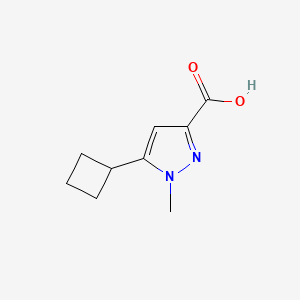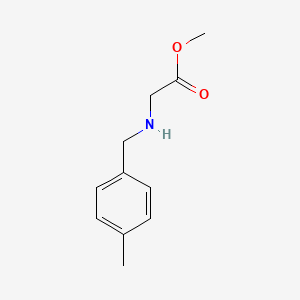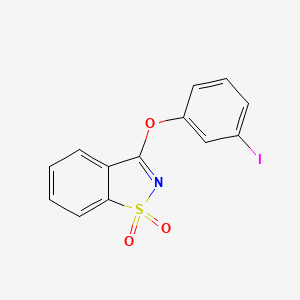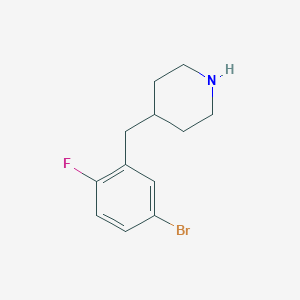
4-(5-Bromo-2-fluorobenzyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Bromo-2-fluorobenzyl)piperidine is an organic compound with the molecular formula C12H15BrFN. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound features a benzyl group substituted with bromine and fluorine atoms at the 5 and 2 positions, respectively. This unique structure imparts specific chemical and physical properties that make it valuable in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromo-2-fluorobenzyl)piperidine typically involves the following steps:
Bromination and Fluorination: The starting material, benzylpiperidine, undergoes bromination and fluorination reactions to introduce the bromine and fluorine atoms at the desired positions on the benzyl ring.
Coupling Reactions: The brominated and fluorinated benzylpiperidine is then subjected to coupling reactions, such as Suzuki–Miyaura coupling, to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. Key steps include:
Scale-Up of Bromination and Fluorination: Using larger quantities of reagents and solvents while maintaining reaction conditions to achieve consistent results.
Efficient Coupling Reactions: Employing advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and reduce production time.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Bromo-2-fluorobenzyl)piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its chemical structure and properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzylpiperidines, while oxidation and reduction can lead to the formation of different piperidine derivatives .
Wissenschaftliche Forschungsanwendungen
4-(5-Bromo-2-fluorobenzyl)piperidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological pathways and interactions due to its ability to interact with specific molecular targets.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-(5-Bromo-2-fluorobenzyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
4-(5-Bromo-2-fluorobenzyl)piperidine can be compared with other similar compounds, such as:
4-(4-Fluorobenzyl)piperidine: Lacks the bromine atom, resulting in different chemical and biological properties.
4-(5-Chloro-2-fluorobenzyl)piperidine: Substitutes chlorine for bromine, leading to variations in reactivity and applications.
4-(5-Bromo-2-chlorobenzyl)piperidine:
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and the resulting properties and applications.
Eigenschaften
Molekularformel |
C12H15BrFN |
|---|---|
Molekulargewicht |
272.16 g/mol |
IUPAC-Name |
4-[(5-bromo-2-fluorophenyl)methyl]piperidine |
InChI |
InChI=1S/C12H15BrFN/c13-11-1-2-12(14)10(8-11)7-9-3-5-15-6-4-9/h1-2,8-9,15H,3-7H2 |
InChI-Schlüssel |
KXHXVDBZYZOLEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1CC2=C(C=CC(=C2)Br)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


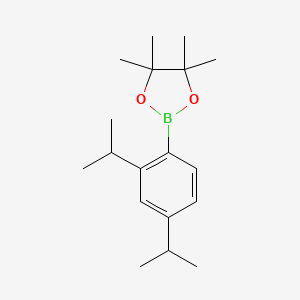

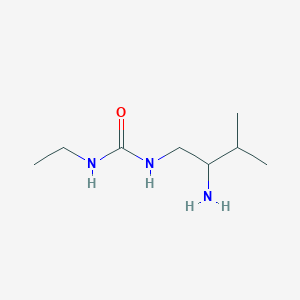


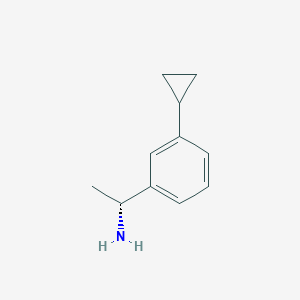
![Tert-butyl 3,8-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B13539785.png)
amino}propanoic acid](/img/structure/B13539787.png)
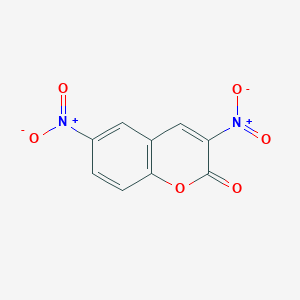
![3-[1-(Aminomethyl)cyclopropyl]benzoicacidhydrochloride](/img/structure/B13539790.png)
